Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with an ethyl ester and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Formation of the Pyrrolo[3,2-d]pyrimidine Ring: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: The final step involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s ability to interact with various biological targets makes it valuable for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes like DNA gyrase and RNA polymerase, inhibiting their activity and preventing the replication of bacterial DNA . This mechanism is particularly relevant in the context of its potential antimicrobial properties.
Comparison with Similar Compounds
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the ethyl ester group, which can influence its reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have variations in their substituents, which can affect their potency as kinase inhibitors and their overall pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (CAS No. 1256352-79-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, including its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- Physical Form : Solid
- Storage Conditions : Store in a freezer at -20°C
- Purity : ≥ 97%
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 45.0 | Induction of apoptosis |
MCF-7 | 38.5 | Cell cycle arrest |
A549 | 52.1 | Apoptotic pathway activation |
The compound showed the highest potency against the HepG2 cell line, indicating its potential as a therapeutic agent for liver cancer.
Mechanistic Insights
Mechanistic studies revealed that this compound induces apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action suggests a robust mechanism for inducing programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the chlorine atom at the 2-position is critical for its cytotoxic effects, as demonstrated in comparative studies with analogs lacking this substituent.
Comparative Analysis of Analog Compounds
Compound | IC₅₀ (µM) | Comments |
---|---|---|
This compound | 45.0 | Most potent among tested compounds |
Ethyl 2-fluoro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate | 75.0 | Reduced potency; fluorine less effective |
Ethyl 2-bromo-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate | 90.0 | Further reduced potency; bromine substitution impacts activity |
These findings highlight the importance of specific functional groups in enhancing or diminishing biological activity.
Case Studies and Research Findings
- Study on HepG2 Cells : A study focused on HepG2 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. The percentage of apoptotic cells increased from 0.29% in untreated cells to approximately 9.74% following treatment with the compound.
- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound in murine models led to tumor regression in xenograft models of liver cancer, further supporting its potential as an anti-cancer agent.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-5(3-4-11-6)12-9(10)13-7/h3-4,11H,2H2,1H3 |
InChI Key |
ULVMDIOHWVNJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1NC=C2)Cl |
Origin of Product |
United States |
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